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molecular formula C7H6ClN3 B1358085 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-56-3

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1358085
M. Wt: 167.59 g/mol
InChI Key: CBQDXECHDATNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908916B2

Procedure details

A suspension of of 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (2.57 gm, 17.2 mmole) in POCl3 (28 mL) was heated at 100° C. for 40 min. The excess reagent was removed under vacuum and the residue was dissolved in DCM (300 mL). This was washed with water, dried (Na2SO4), and the solvent removed. Flash chromatography on silica gel using DCM as eluent afforded the product as a yellow solid (2.38 gm, 82%). 1HNMR (CDCl3): δ 2.63 (s, 3H), 6.74 (d, 1H, J=2 Hz), 7.74 (d, 1H, J=2 Hz), 8.05 (s, 1H).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][N:5]2[C:10]=1[C:9](=O)[NH:8][CH:7]=[N:6]2.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:9]1[C:10]2=[C:2]([CH3:1])[CH:3]=[CH:4][N:5]2[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
CC=1C=CN2N=CNC(C21)=O
Name
Quantity
28 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (300 mL)
WASH
Type
WASH
Details
This was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NN2C1=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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